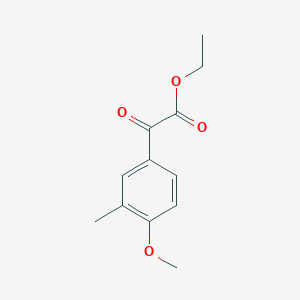

Ethyl 4-methoxy-3-methylbenzoylformate

Description

Properties

CAS No. |

859979-73-0 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 2-(4-methoxy-3-methylphenyl)-2-oxoacetate |

InChI |

InChI=1S/C12H14O4/c1-4-16-12(14)11(13)9-5-6-10(15-3)8(2)7-9/h5-7H,4H2,1-3H3 |

InChI Key |

RRLPISAPBOSKFR-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)OC)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl 4-methoxy-3-methylbenzoylformate belongs to a family of substituted benzoylformates. Below is a systematic comparison with its closest analogs:

Ethyl 4-Ethoxy-3-Methylbenzoylformate

- Structural Difference : The methoxy group (-OCH₃) in the target compound is replaced with an ethoxy group (-OCH₂CH₃).

- Impact on Properties :

- Solubility : The ethoxy group increases hydrophobicity compared to methoxy, reducing aqueous solubility.

- Reactivity : Ethoxy’s larger steric bulk may hinder nucleophilic attack at the carbonyl group, slowing ester hydrolysis.

- Synthetic Relevance : Ethyl 4-ethoxy derivatives are less commonly reported, likely due to challenges in regioselective ethoxylation during synthesis .

Methyl 3-Arylamino-2-Benzoylaminobut-2-Enoate (Precursor Analogs)

- Functional Groups: Unlike the benzoylformate ester, this compound features an enoate backbone with arylamino and benzoylamino substituents.

- Application: Used in cyclization reactions with polyphosphoric acid (PPA) to form oxazoloquinolines or imidazole carboxylates, highlighting the divergent reactivity of benzoylformate esters versus enoate precursors .

Discontinued Ether/Ester Compounds from CymitQuimica

Several structurally related compounds discontinued alongside this compound include:

- 4-iso-Propoxy-benzoyl chloride : A benzoyl chloride analog with isopropoxy substitution; its reactivity as an acylating agent contrasts with the ester’s stability.

- 5-Chloro-3-ethoxy-2-methoxypyridine: Demonstrates how halogenation and heteroaromatic rings alter electronic properties compared to purely benzenoid systems .

Data Table: Key Comparative Properties

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Reactivity |

|---|---|---|---|---|

| This compound | 4-OCH₃, 3-CH₃ | C₁₂H₁₄O₄ | 222.24 | Heterocyclic synthesis |

| Ethyl 4-ethoxy-3-methylbenzoylformate | 4-OCH₂CH₃, 3-CH₃ | C₁₃H₁₆O₄ | 236.26 | Limited synthetic use |

| Methyl 3-arylamino-2-benzoylaminobut-2-enoate | Enoate, arylamino, benzoylamino | C₁₉H₂₀N₂O₃ | 324.38 | Precursor for oxazoloquinolines |

Q & A

Synthesis and Characterization

Basic: What are the standard synthetic routes for Ethyl 4-methoxy-3-methylbenzoylformate, and how can its purity be verified post-synthesis?

- Methodology : The compound is typically synthesized via esterification of 4-methoxy-3-methylbenzoylformic acid with ethanol under acid catalysis. A modified procedure involves coupling reactions using triazine-based intermediates (e.g., trichlorotriazine) to anchor functional groups, followed by deprotection .

- Purity Verification : Use ¹H NMR (DMSO-d₆, 200 MHz) to confirm substituent integration (e.g., methoxy protons at δ ≈ 3.76–3.86 ppm) and HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity (>95%) .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Optimization Strategies :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzyme-based catalysts (lipases) for esterification efficiency.

- Temperature Control : Maintain 45–50°C during coupling steps to minimize side reactions .

- In-line Analytics : Implement FTIR monitoring to track carbonyl group formation (C=O stretch at ~1700 cm⁻¹) and adjust reagent stoichiometry dynamically .

Stability and Reactivity

Basic: Under what conditions does this compound degrade, and how can stability be assessed?

- Degradation Pathways : The ester bond is prone to hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions. Oxidation at the benzoylformate moiety can yield carboxylic acids, while photolysis may generate radicals .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Use mass spectrometry (LC-MS) to identify degradation products like 4-methoxy-3-methylbenzoic acid .

Advanced: How do substituents influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Mechanistic Insights : The electron-donating methoxy group at the para position deactivates the carbonyl, reducing electrophilicity. Computational modeling (DFT at B3LYP/6-31G*) can predict activation energies for reactions with amines or Grignard reagents .

Applications in Organic Synthesis

Basic: What role does this compound play as a building block in heterocyclic synthesis?

- Methodology : It serves as a precursor for triazine and benzofuran derivatives. For example, coupling with aminobenzoates under mild conditions (45°C, 1–2 h) yields triazinylamino benzoic acids .

Advanced: How can enantioselective transformations be achieved using this compound?

- Chiral Catalysis : Employ chiral ligands (e.g., BINOL-derived phosphates) in asymmetric aldol reactions. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) .

Biological Activity Profiling

Basic: What assays are suitable for preliminary screening of antimicrobial activity?

- Protocols :

- Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 1–256 µg/mL.

- Cytotoxicity : Use MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .

Advanced: How can structure-activity relationships (SAR) be elucidated for anticancer activity?

- SAR Strategies :

Data Contradiction Resolution

Basic: How should researchers address discrepancies in reported reaction yields or product distributions?

- Troubleshooting :

- Replicate Conditions : Ensure identical reagent purity, solvent grades, and temperature profiles.

- Advanced Analytics : Use GC-MS or 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm product identity .

Advanced: What statistical methods validate reproducibility in multi-laboratory studies?

- Validation Framework :

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, solvent polarity).

- Inter-lab Calibration : Use standardized reference materials and Cohen’s kappa coefficient to assess agreement .

Computational Modeling

Advanced: Which quantum mechanical methods best predict the compound’s spectroscopic properties?

- Modeling Protocol :

- Geometry Optimization : Use Gaussian 16 at the B3LYP/6-311++G** level.

- NMR Prediction : Apply gauge-including atomic orbital (GIAO) method for ¹³C chemical shifts (error margin: ±3 ppm) .

Degradation and Environmental Impact

Advanced: How can advanced oxidation processes (AOPs) be used to study environmental degradation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.